molecular formula C14H20O8 B1232819 2-(3,4-Dihydroxyphenyl)ethyl b-D-glucopyranoside

2-(3,4-Dihydroxyphenyl)ethyl b-D-glucopyranoside

Cat. No.: B1232819
M. Wt: 316.3 g/mol
InChI Key: PQQITYGQJLPDFC-RKQHYHRCSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3,4-Dihydroxyphenyl)-ethyl-O-beta-D-glucopyranoside: is a naturally occurring phenolic glycoside. It is commonly found in various plants and is known for its antioxidant properties. This compound is a derivative of hydroxytyrosol, which is a significant component of olive oil and is associated with numerous health benefits.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Dihydroxyphenyl)ethyl b-D-glucopyranoside typically involves the glycosylation of hydroxytyrosol. One common method is the Koenigs-Knorr reaction, where hydroxytyrosol is reacted with a glycosyl donor in the presence of a catalyst such as silver carbonate or silver oxide. The reaction is usually carried out in an anhydrous solvent like dichloromethane at low temperatures to prevent degradation of the reactants.

Industrial Production Methods

Industrial production of this compound can be achieved through biotransformation processes. For instance, whole cell cultures of certain microorganisms can be used to convert hydroxytyrosol into its glycoside form. This method is advantageous due to its high specificity and environmentally friendly nature.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dihydroxyphenyl)-ethyl-O-beta-D-glucopyranoside undergoes various chemical reactions, including:

    Oxidation: The phenolic hydroxyl groups can be oxidized to quinones using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced to its corresponding alcohols using reducing agents such as sodium borohydride.

    Substitution: The hydroxyl groups can be substituted with other functional groups through reactions with appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Acyl chlorides or alkyl halides in the presence of a base like pyridine.

Major Products

    Oxidation: Quinones.

    Reduction: Alcohols.

    Substitution: Ester or ether derivatives.

Scientific Research Applications

2-(3,4-Dihydroxyphenyl)-ethyl-O-beta-D-glucopyranoside has a wide range of applications in scientific research:

    Chemistry: Used as a model compound for studying glycosylation reactions and the behavior of phenolic glycosides.

    Biology: Investigated for its role in plant defense mechanisms and its antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and neuroprotective activities.

    Industry: Utilized in the development of natural antioxidants for food preservation and cosmetics.

Mechanism of Action

The compound exerts its effects primarily through its antioxidant activity. It scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage. The molecular targets include various enzymes involved in oxidative stress pathways, such as superoxide dismutase and catalase. Additionally, it modulates signaling pathways related to inflammation and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    Hydroxytyrosol: The aglycone form of 2-(3,4-Dihydroxyphenyl)ethyl b-D-glucopyranoside, known for its potent antioxidant properties.

    Rutin: A glycoside of quercetin, also possessing strong antioxidant and anti-inflammatory activities.

    Catechins: Found in tea, these compounds have similar antioxidant properties and health benefits.

Uniqueness

2-(3,4-Dihydroxyphenyl)-ethyl-O-beta-D-glucopyranoside is unique due to its glycosidic linkage, which enhances its solubility and stability compared to its aglycone form, hydroxytyrosol. This makes it more suitable for certain applications, such as in aqueous environments and formulations.

Properties

Molecular Formula

C14H20O8

Molecular Weight

316.3 g/mol

IUPAC Name

(2R,3R,4S,5S,6R)-2-[2-(3,4-dihydroxyphenyl)ethoxy]-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C14H20O8/c15-6-10-11(18)12(19)13(20)14(22-10)21-4-3-7-1-2-8(16)9(17)5-7/h1-2,5,10-20H,3-4,6H2/t10-,11-,12+,13-,14-/m1/s1

InChI Key

PQQITYGQJLPDFC-RKQHYHRCSA-N

SMILES

C1=CC(=C(C=C1CCOC2C(C(C(C(O2)CO)O)O)O)O)O

Isomeric SMILES

C1=CC(=C(C=C1CCO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O

Canonical SMILES

C1=CC(=C(C=C1CCOC2C(C(C(C(O2)CO)O)O)O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3,4-Dihydroxyphenyl)ethyl b-D-glucopyranoside
Reactant of Route 2
Reactant of Route 2
2-(3,4-Dihydroxyphenyl)ethyl b-D-glucopyranoside
Reactant of Route 3
Reactant of Route 3
2-(3,4-Dihydroxyphenyl)ethyl b-D-glucopyranoside
Reactant of Route 4
Reactant of Route 4
2-(3,4-Dihydroxyphenyl)ethyl b-D-glucopyranoside
Reactant of Route 5
2-(3,4-Dihydroxyphenyl)ethyl b-D-glucopyranoside
Reactant of Route 6
2-(3,4-Dihydroxyphenyl)ethyl b-D-glucopyranoside

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.